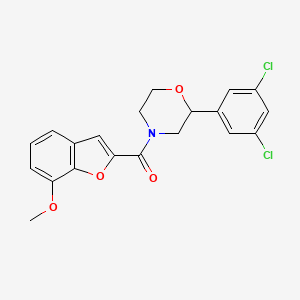![molecular formula C17H16N2O2S2 B6506803 3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-phenylurea CAS No. 1421509-24-1](/img/structure/B6506803.png)
3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-phenylurea” is a complex organic molecule that contains several functional groups, including a hydroxy group, thiophene rings, a phenyl group, and a urea group. Thiophene is a five-membered heterocyclic compound with one sulfur atom . Compounds containing thiophene rings are known to exhibit a variety of properties and applications .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The hydroxy group might be involved in reactions such as esterification or ether formation. The thiophene rings might undergo electrophilic aromatic substitution reactions. The urea group could participate in reactions with isocyanates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group and the hydroxy group might increase its solubility in polar solvents. The aromatic thiophene and phenyl rings might contribute to its UV-visible absorption spectrum .科学的研究の応用
3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-phenylurea has been studied for its potential applications in drug delivery, biocatalysis, and as a probe for biological imaging. In drug delivery, this compound has been used to form nanoparticles that can be used to deliver drugs to targeted tissues. In biocatalysis, this compound has been used as a substrate for the enzyme lipase, which catalyzes the hydrolysis of esters and amides. In biological imaging, this compound has been used as a fluorescent probe to study the structure and dynamics of proteins.
作用機序
Target of Action
Thiophene-based compounds have been reported to exhibit a variety of biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s known that thiophene derivatives can interact with various targets and cause changes in cellular processes . For example, some thiophene derivatives have shown anti-inflammatory and antioxidant activities .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, influencing processes such as inflammation and oxidation .
Pharmacokinetics
It’s known that the metabolism of thiophene derivatives is somewhat similar to methamphetamine, involving processes such as hydroxylation, demethylation, and deamination .
Result of Action
Some thiophene derivatives have shown to exhibit anti-inflammatory and antioxidant activities .
実験室実験の利点と制限
The advantages of using 3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-phenylurea in laboratory experiments include its relatively low cost and easy availability. Additionally, the compound is relatively stable and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is the lack of detailed information regarding its mechanism of action.
将来の方向性
The potential applications of 3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-phenylurea are still being explored, and there are many directions for future research. These include further investigations into the compound’s mechanism of action, as well as its potential applications in drug delivery, biocatalysis, and biological imaging. Additionally, further studies could be conducted to explore the compound’s biochemical and physiological effects, as well as its potential therapeutic applications. Finally, further studies could be conducted to explore the compound’s potential as a substrate for enzymes, as well as its potential as a ligand for metal ions.
合成法
The synthesis of 3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-phenylurea has been described in several studies. The most common synthesis route involves the reaction of thiophene-2-carbaldehyde with 5-chloro-2-methylthiophene, followed by the reaction of the product with phenyl isocyanate. This method is relatively straightforward, and can be easily scaled up for industrial applications. Other synthesis methods have also been reported, such as the reaction of 5-chloro-2-methylthiophene with phenyl isocyanate, followed by the reaction of the product with thiophene-2-carbaldehyde.
特性
IUPAC Name |
1-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c20-16(14-7-4-10-22-14)15-9-8-13(23-15)11-18-17(21)19-12-5-2-1-3-6-12/h1-10,16,20H,11H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDQKUUTERYHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-fluoro-N-[3-(furan-3-yl)-3-hydroxypropyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B6506720.png)
![N-(2,3-dimethylphenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B6506728.png)
![methyl 4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}benzoate](/img/structure/B6506731.png)
![N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6506742.png)
![3-chloro-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B6506755.png)
![N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6506761.png)
![N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B6506765.png)
![2-(4-chlorophenoxy)-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)acetamide](/img/structure/B6506775.png)
![(2E)-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B6506781.png)

![2-(3,5-dichlorophenyl)-4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]morpholine](/img/structure/B6506814.png)
![N-(3-methoxyphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide](/img/structure/B6506816.png)
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B6506822.png)
![2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide](/img/structure/B6506828.png)